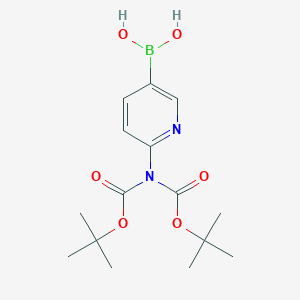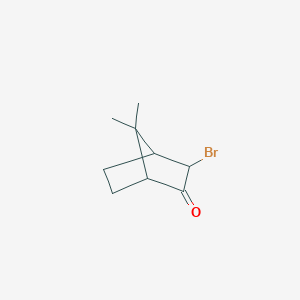
6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 6-CFD, is a synthetic organic compound that has been studied for its potential applications in scientific research. 6-CFD is an aromatic hydrocarbon that is composed of a single ring of six carbon atoms and two hydrogen atoms, with a chlorine and a fluorine atom attached to the ring. 6-CFD is a relatively simple compound that can be easily synthesized in the laboratory. It has been studied for its potential applications in biochemical and physiological research, as well as its potential uses as a lab reagent.
Applications De Recherche Scientifique
Environmental Impact and Alternatives
The extensive use of fluorinated compounds, including chloro-fluoronaphthalenes, in various industrial applications has raised environmental concerns due to their persistence, bioaccumulation, and potential toxicity. Research on alternatives to per- and polyfluoroalkyl substances (PFASs) has identified novel fluorinated alternatives, including hexafluoropropylene oxide dimer (HFPO-DA) and hexafluoropropylene trimer acids (HFPO-TA), as dominant global pollutants. These compounds have shown systemic multiple organ toxicities, indicating the need for further toxicological studies to assess their long-term environmental impact and suitability as replacements for legacy PFASs (Yu Wang et al., 2019).
Applications in Liquid Crystals
Fluorinated compounds play a significant role in the development of liquid crystals, a critical component in display technologies. The incorporation of fluoro substituents into liquid crystals, including the likes of 6-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, can significantly alter their properties, such as melting point, mesophase morphology, and transition temperatures. This modification enhances the performance of liquid crystal displays by improving physical properties like dielectric anisotropy, optical anisotropy, and visco-elastic properties. The versatility of fluorine placement within liquid crystal structures allows for the tailoring of material properties to meet specific commercial and technological needs (M. Hird, 2007).
Analytical and Environmental Monitoring
Recent advancements in analytical methods have improved the detection and quantification of fluorinated compounds in environmental samples. Studies focusing on fluoroalkylether compounds, a category to which chloro-fluoronaphthalenes may belong, have expanded our understanding of their environmental distribution, fate, and effects. These studies compare the environmental behavior of novel fluorinated alternatives with legacy PFASs, like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), shedding light on the need for comprehensive environmental monitoring and assessment protocols to manage their impact effectively (G. Munoz et al., 2019).
Propriétés
IUPAC Name |
6-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVMVVAGVQNEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2F)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232431 |
Source


|
| Record name | 6-Chloro-5-fluoro-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
1260013-97-5 |
Source


|
| Record name | 6-Chloro-5-fluoro-3,4-dihydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260013-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoro-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














